molecular formula C11H5ClF3NO2 B3168508 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 929974-08-3

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3168508
CAS No.: 929974-08-3
M. Wt: 275.61 g/mol
InChI Key: XGRZSYIRQHIHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring

Biochemical Analysis

Biochemical Properties

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in reactions that involve the transfer of functional groups, making it a valuable tool in studying enzyme mechanisms and protein functions . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: Introduction of the chloro group at the 6th position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Carboxylation: Introduction of the carboxylic acid group at the 3rd position using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, leading to the formation of quinoline-3-carboxylate derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinoline-3-carboxylate derivatives.

    Reduction: Dechlorinated or reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison:

  • Uniqueness: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the specific positions of its functional groups, which confer distinct chemical and biological properties.
  • Chemical Properties: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability compared to similar compounds.
  • Biological Activity: The specific arrangement of functional groups may result in different biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRZSYIRQHIHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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